REACTION_SMILES
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[CH3:20][O-:21].[CH3:23][OH:24].[Cl:11][c:12]1[cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18][cH:19]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][C:7]#[N:8])[cH:9][cH:10]1.[Na+:22]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]([C:7]#[N:8])=[CH:15][c:14]2[cH:13][c:12]([Cl:11])[cH:19][cH:18][cH:17]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#CC(=Cc1cccc(Cl)c1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |